molecular formula C10H9FO B15327234 2-Cyclopropyl-3-fluorobenzaldehyde

2-Cyclopropyl-3-fluorobenzaldehyde

Cat. No.: B15327234
M. Wt: 164.18 g/mol
InChI Key: GNTAJVQFTPOGQS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-fluorobenzaldehyde (CAS: 2138426-58-9) is an aromatic aldehyde derivative featuring a cyclopropyl substituent at the 2-position and a fluorine atom at the 3-position of the benzene ring. Its aldehyde functional group (-CHO) at the 1-position makes it a reactive intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Structural analogs of this compound, such as 2-Cyclopropyl-3-fluorophenol and 2-Cyclopropyl-3-fluoroaniline, share the same substituents but differ in their functional groups, leading to distinct chemical behaviors and applications.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

2-cyclopropyl-3-fluorobenzaldehyde

InChI

InChI=1S/C10H9FO/c11-9-3-1-2-8(6-12)10(9)7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

GNTAJVQFTPOGQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC=C2F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where a precursor such as 2-cyclopropyl-3-chlorobenzaldehyde undergoes fluorination . The reaction conditions often include the use of a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 2-Cyclopropyl-3-fluorobenzaldehyde may involve large-scale halogen-exchange reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

2-Cyclopropyl-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the cyclopropyl group can influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The aldehyde group in this compound and 3-Chlorobenzaldehyde confers high reactivity in nucleophilic addition reactions, unlike the phenol and aniline derivatives, which exhibit acidity (phenol) or basicity (aniline).

Substituent Effects :

  • Fluorine vs. Chlorine : The electron-withdrawing fluorine atom in this compound increases the electrophilicity of the aldehyde group compared to 3-Chlorobenzaldehyde, where chlorine’s larger atomic size may alter solubility and stability.
  • Cyclopropyl vs. Hydrogen : The cyclopropyl group enhances lipophilicity, which could improve membrane permeability in bioactive molecules derived from this compound.

Commercial Availability: this compound and its aniline analog are supplied by two vendors, suggesting moderate demand in niche applications.

Research and Application Insights

  • Synthetic Utility : The unique substituents in this compound make it a candidate for synthesizing cyclopropane-containing pharmaceuticals, where the fluorine atom could enhance metabolic stability.
  • Comparative Reactivity: The compound’s aldehyde group is more electrophilic than its phenol or aniline analogs, favoring reactions with amines or hydrazines to form Schiff bases or hydrazones.

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